molecular formula C12H18 B050396 1,4-Diisopropylbenzene CAS No. 100-18-5

1,4-Diisopropylbenzene

Cat. No.: B050396
CAS No.: 100-18-5
M. Wt: 162.27 g/mol
InChI Key: SPPWGCYEYAMHDT-UHFFFAOYSA-N
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Description

1,4-Diisopropylbenzene, also known as para-diisopropylbenzene, is an organic compound with the chemical formula C12H18. It is one of the three isomers of diisopropylbenzene, the others being 1,2-diisopropylbenzene and 1,3-diisopropylbenzene. This compound is a colorless liquid that is immiscible in water and has a boiling point of approximately 210°C .

Mechanism of Action

Target of Action

1,4-Diisopropylbenzene (DIPB) is primarily used as a chemical intermediate in the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . It has been used in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process for separating trivalent lanthanides from trivalent actinide cations, in used nuclear fuel reprocessing .

Mode of Action

The mode of action of DIPB involves side chain modification by oxidation, dehydrogenation, and bromination . These reactions allow DIPB to interact with its targets and bring about changes in their structure and function.

Biochemical Pathways

DIPB is involved in the TALSPEAK process, which is a biochemical pathway for separating trivalent lanthanides from trivalent actinide cations . The downstream effects of this pathway include the successful separation of these elements, which is crucial in nuclear fuel reprocessing.

Pharmacokinetics

It’s known that dipb is a liquid at room temperature with a density of 0857 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution.

Result of Action

The primary result of DIPB’s action is the production of various products such as stabilizers, polymers, synthetic lubricants, and hydroperoxides . In the context of the TALSPEAK process, the action of DIPB results in the separation of trivalent lanthanides from trivalent actinide cations .

Action Environment

The action, efficacy, and stability of DIPB can be influenced by various environmental factors. For instance, DIPB is combustible and forms explosive mixtures with air on intense heating . It’s also known that DIPB vapors are heavier than air and may spread along floors . These characteristics suggest that the environment in which DIPB is used or stored can significantly impact its action and stability.

Preparation Methods

1,4-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by various Lewis acids, such as aluminum trichloride. The general reaction can be represented as follows :

[ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .

Chemical Reactions Analysis

1,4-Diisopropylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions include hydroperoxides, brominated derivatives, and nitrated or sulfonated compounds.

Comparison with Similar Compounds

1,4-Diisopropylbenzene is similar to other isomers of diisopropylbenzene, such as 1,2-diisopropylbenzene and 1,3-diisopropylbenzene. it is unique in its specific applications and properties. For example, 1,3-diisopropylbenzene is mainly of interest as a precursor to dihydroxylbenzene derivatives, which exploits the Hock rearrangements . Other similar compounds include:

Properties

IUPAC Name

1,4-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3
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InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C
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Molecular Formula

C12H18
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Related CAS

25822-43-9
Record name Benzene, 1,4-bis(1-methylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026652
Record name 1,4-Diisopropylbenzene
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Molecular Weight

162.27 g/mol
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Physical Description

Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline]
Record name Benzene, 1,4-bis(1-methylethyl)-
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Boiling Point

210.3 °C
Record name 1,4-DIISOPROPYLBENZENE
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Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene.
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Density

0.8568 AT 20 °C/4 °C
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Vapor Pressure

0.24 [mmHg], 1 MM HG AT 40.0 °C
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Color/Form

Liquid

CAS No.

100-18-5
Record name 1,4-Diisopropylbenzene
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Melting Point

-17.1 °C
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Synthesis routes and methods

Procedure details

[RuCl2 (1,3,5-triisopropylbenzene)]2 was prepared by stirring a suspension of [RuCl2 (P-cymene)]2 (3 g) in 120 mL 1,3,5-triisopropylbenzene (Aldrich, 97%) for a total of 8 hours at 190° C. under N2. The solution was cooled to room temperature and then placed in a refrigerator for 2-3 days. Solids were collected by cold filtration, washed with heptane, and dried in a vacuum oven at 70° C. A red-brown solid product was obtained (3.25 grams). 1H NMR analysis of this product was consistent with the material being 90+ % pure [RuCl2 (1,3,5-triisopropylbenzene)]2 with a small amount of unreacted [RuCl2 (p-cymene)]2. 1H NMR data for [RuCl2 (1,3,5-triisopropylbenzene)]2 (CDCl3 solvent): δ 1.3 (d, 18H), 3.1 (m, 3H), 5.2 (s, 3H).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Diisopropylbenzene?

A1: The molecular formula of this compound is C12H18, and its molecular weight is 162.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, ] for structural characterization of this compound and its derivatives.

Q3: What is the significance of the "anti" conformation in this compound derivatives?

A3: The "anti" conformation, observed in compounds like α, α’-di(4-hydroxyphenyl)-1,4-diisopropylbenzene, influences the packing arrangement in the crystal lattice, impacting properties like solubility and reactivity. []

Q4: How does the structure of this compound influence its solubility?

A4: The presence of the two isopropyl groups in this compound enhances its solubility in organic solvents compared to similar compounds without these groups. This improved solubility is particularly advantageous in the synthesis of polymers like polyamides [] and polyamide-imides [].

Q5: How does this compound behave in catalytic cracking reactions?

A5: Studies using riser simulators showed that this compound cracking is influenced by catalyst type. While kaolin catalysts are efficient for larger molecules, ZSM-5 zeolites prove more effective for this compound, highlighting the importance of catalyst pore structure and acidity. []

Q6: Can this compound be used as a starting material for the synthesis of other valuable chemicals?

A6: Yes, this compound serves as a precursor for synthesizing compounds like hydroperoxides. Aerobic oxidation using N-hydroxyphthalimide as a catalyst followed by specific treatments can yield phenol, 1,4-dihydroxybenzene, and 4-isopropylphenol. []

Q7: Have computational methods been applied to study this compound?

A7: Yes, semi-empirical molecular orbital calculations have been used to understand the electron spin resonance (ESR) spectra of this compound radical cations. These studies provide insights into the conformation and electronic structure of the radical species. []

Q8: How does temperature affect the stability of this compound-containing materials?

A8: Polyamide-imide ultrafiltration membranes incorporating this compound units demonstrate stable water permeability and solute rejection rates even with varying operating temperatures, highlighting their potential in high-temperature applications. []

Q9: How can this compound be quantified in complex matrices?

A9: Headspace-gas chromatography-mass spectrometry (HS-GC-MS) is a sensitive technique for quantifying this compound in materials like mattress fabrics, enabling the detection of trace amounts of this volatile compound. []

Q10: Is there information available about the environmental fate and impact of this compound?

A10: While specific data on this compound is limited within the provided research, its structural similarity to other alkylbenzenes suggests potential persistence and bioaccumulation in the environment. Further research is crucial to assess its ecotoxicological effects.

Q11: Are there any known alternatives to this compound in specific applications?

A11: The research highlights alternatives to this compound as swelling agents in Pluronic P123 templated silica synthesis. While 1,3,5-triisopropylbenzene (TIPB) proves effective, 1,3,5-trimethylbenzene is unsuitable, emphasizing the importance of specific molecular characteristics. []

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